molecular formula C8H10N2O2 B3031543 Methyl 3-hydrazinylbenzoate CAS No. 473575-39-2

Methyl 3-hydrazinylbenzoate

Cat. No.: B3031543
CAS No.: 473575-39-2
M. Wt: 166.18 g/mol
InChI Key: FQJPGBZNJWNVQO-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinylbenzoate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the meta-position on the benzene ring is substituted with a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-hydrazinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • Methyl 4-hydrazinylbenzoate
  • Methyl 2-hydrazinylbenzoate
  • Ethyl 3-hydrazinylbenzoate

Comparison: Methyl 3-hydrazinylbenzoate is unique due to the position of the hydrazinyl group on the benzene ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 3-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-7(5-6)10-9/h2-5,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJPGBZNJWNVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459738
Record name Methyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473575-39-2
Record name Methyl 3-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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